molecular formula C10H12N2O3 B8208164 N,N-dimethyl-2-(3-nitrophenyl)acetamide

N,N-dimethyl-2-(3-nitrophenyl)acetamide

Cat. No.: B8208164
M. Wt: 208.21 g/mol
InChI Key: PKVGURXCDKEJNP-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H12N2O3 It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide moiety is attached to a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N-dimethyl-2-(3-nitrophenyl)acetamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: N,N-dimethyl-2-(3-nitrophenyl)acetamide can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of corresponding nitro or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Acts as a precursor for the preparation of heterocyclic compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry:

  • Utilized as a solvent and catalyst in various industrial processes.
  • Employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the nitro group in N,N-dimethyl-2-(3-nitrophenyl)acetamide imparts unique chemical reactivity and biological activity compared to its simpler analogs.
  • The specific substitution pattern on the phenyl ring can significantly influence the compound’s properties and applications.

Properties

IUPAC Name

N,N-dimethyl-2-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVGURXCDKEJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(3-nitrophenyl)acetic acid (0.2 g, 1.104 mmol) in THF (6 ml) was added CDI (0.269 g, 1.656 mmol). resulting mixture was heated at 50° C. for 1 hr, cooled to room temperature and then dimethyl amine hydrochloride (0.108 g, 1.325 mmol) and Et3N (0.15 ml, 1.104 mmol) were added sequentially. Resulting reaction mixture was stirred for 24 h at ambient temperature. Solvents were evaporated under vacuum. The residue was purified by flash chromatography to obtain N,N-dimethyl-2-(3-nitrophenyl)acetamide (0.192, 84% yield).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.269 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step Two
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Two

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